molecular formula C6H5F7O B3152758 [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane CAS No. 74328-57-7

[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane

Cat. No.: B3152758
CAS No.: 74328-57-7
M. Wt: 226.09 g/mol
InChI Key: ZCSHSWXXDMBWOP-UHFFFAOYSA-N
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Description

[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane is a fluorinated organic compound with the molecular formula C6H5F7O. It is characterized by the presence of both an oxirane (epoxide) ring and multiple fluorine atoms, which impart unique chemical properties to the compound .

Safety and Hazards

“[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane” is classified as a flammable liquid (GHS02) and should be handled with care . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

This compound is a relatively new chemical entity and its biological targets are still under investigation .

Mode of Action

It is known that the compound contains a highly reactive oxirane ring, which may interact with various biological targets .

Biochemical Pathways

The biochemical pathways affected by [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane are currently unknown. Given the compound’s structure, it is plausible that it could interfere with various biochemical processes, particularly those involving proteins or enzymes that react with its oxirane ring . More research is needed to identify the specific pathways affected and their downstream effects .

Pharmacokinetics

Its physical properties such as boiling point (81 °c), density (0975 g/mL at 25 °C), and refractive index (n20/D 132) have been reported These properties can influence the compound’s bioavailability and pharmacokinetics

Result of Action

It is known that similar compounds, such as perfluorooctanoic acid (pfoa), can have immunotoxic effects, suppressing t cell-dependent antibody responses (tdar) and vaccine responses . It is possible that this compound could have similar effects, but more research is needed to confirm this .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation product, trifluoroacetic acid (TFA), is highly soluble and phytotoxic, persisting in aquatic environments . The environmental persistence of these compounds, along with their detectable human and wildlife serum concentrations, have led to concerns about their systemic toxicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the epoxidation of a fluorinated alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of fluorinated starting materials and catalysts is optimized to achieve high efficiency and selectivity .

Properties

IUPAC Name

2-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c7-4(5(8,9)10,6(11,12)13)1-3-2-14-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHSWXXDMBWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881238
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74328-57-7
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
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